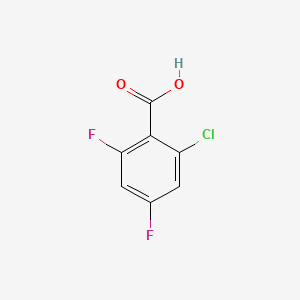

2-Chloro-4,6-difluorobenzoic acid

Vue d'ensemble

Description

2-Chloro-4,6-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by chlorine and fluorine atoms. This compound is known for its applications in various fields, including medicinal chemistry and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-4,6-difluorobenzoic acid can be synthesized through several methods. One common approach involves the halogenation of benzoic acid derivatives.

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4,6-difluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield different derivatives.

Coupling Reactions: The compound is also involved in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amides or esters, while coupling reactions produce biaryl compounds .

Applications De Recherche Scientifique

Antibacterial Agents

One of the primary applications of 2-chloro-4,6-difluorobenzoic acid is in the development of antibacterial agents. It serves as an intermediate in synthesizing 1-substituted-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which have demonstrated significant antibacterial activity. This compound is particularly relevant in the formulation of new antibiotics that target resistant bacterial strains .

Bruton’s Tyrosine Kinase Inhibitors

The compound has also been utilized in the preparation of substituted heterobicyclic derivatives that act as Bruton’s tyrosine kinase inhibitors. These inhibitors are crucial in treating various hematological malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma .

Herbicides and Pesticides

This compound is employed in the synthesis of herbicides and pesticides. Its fluorinated structure enhances the biological activity and stability of these agrochemicals, making them more effective against a broad spectrum of pests and weeds. The incorporation of fluorine atoms is known to improve the lipophilicity and metabolic stability of agrochemical compounds .

Polymer Chemistry

In materials science, this compound is used as a building block for synthesizing fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for various industrial applications, including coatings and adhesives .

Fluorinated Compounds in Water Treatment

Research has indicated that compounds similar to this compound can affect lipid metabolism in aquatic organisms. Studies have shown that exposure to certain fluorinated benzoic acids can lead to localized lipid droplet accumulation, suggesting potential environmental impacts on aquatic life . Understanding these effects is crucial for developing effective water treatment methods to mitigate pollution from fluorinated compounds.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for antibacterial agents and kinase inhibitors | Targets resistant bacteria; treats cancers |

| Agrochemicals | Used in the synthesis of herbicides and pesticides | Increased efficacy against pests |

| Materials Science | Building block for fluorinated polymers | Enhanced thermal stability |

| Environmental Research | Investigates effects on lipid metabolism in aquatic organisms | Insights into pollution impacts |

Case Study 1: Development of Antibacterial Agents

A study demonstrated that derivatives synthesized from this compound exhibited potent antibacterial properties against multi-drug resistant strains. The research highlighted the compound's role in overcoming resistance mechanisms through structural modifications.

Case Study 2: Fluorinated Agrochemicals

Research focused on the efficacy of herbicides derived from this compound showed improved performance compared to non-fluorinated counterparts. Field trials indicated a significant reduction in weed populations with minimal environmental impact.

Mécanisme D'action

The mechanism of action of 2-Chloro-4,6-difluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, thereby influencing its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4,5-difluorobenzoic acid: Another halogenated benzoic acid derivative with similar properties and applications.

2,4-Dichlorobenzoic acid: A compound with two chlorine atoms instead of fluorine, used in similar contexts.

2-Fluorobenzoic acid: A simpler derivative with only one fluorine atom, often used as a precursor in organic synthesis.

Uniqueness

2-Chloro-4,6-difluorobenzoic acid is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Activité Biologique

2-Chloro-4,6-difluorobenzoic acid is an aromatic compound notable for its unique halogenated structure, which significantly influences its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential as an antibacterial agent and its applications in pesticide formulation.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₃ClF₂O₂, with a molecular weight of approximately 192.55 g/mol. The presence of chlorine and fluorine atoms enhances the compound's electrophilicity and reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antibacterial Activity : Studies have shown that this compound can effectively inhibit the growth of various bacterial strains. Its halogen substituents are believed to enhance its interaction with bacterial cell membranes and metabolic pathways, leading to increased antibacterial efficacy .

- Pesticidal Properties : The compound is also recognized for its insecticidal activity, making it useful in agricultural applications to control pest populations. Its effectiveness as a pesticide stems from its ability to disrupt vital biological processes in target organisms .

Synthesis and Applications

This compound can be synthesized through several methods, including the reaction of p-chlorotoluene with hydrofluoric acid followed by further fluorination. This synthetic versatility allows it to serve as an important intermediate for various pharmaceuticals and agrochemicals.

Applications Table

| Application | Description |

|---|---|

| Antibacterial Agent | Used in the development of antibacterial drugs targeting specific bacteria. |

| Pesticide | Employed in agriculture for pest control due to its insecticidal properties. |

| Pharmaceutical Synthesis | Acts as an intermediate in the synthesis of other medicinal compounds. |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antibacterial Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent derivatives showed minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

- Pesticidal Efficacy : Research conducted on the application of this compound as a pesticide revealed that it effectively reduced pest populations in controlled environments. Field trials indicated a significant decrease in pest-related crop damage when treated with formulations containing this compound .

- Pharmacological Insights : Investigations into the pharmacodynamics of this compound have highlighted its potential interactions with biological targets such as enzymes and receptors involved in metabolic pathways. These insights are crucial for understanding its mechanism of action in both therapeutic and agricultural contexts .

Propriétés

IUPAC Name |

2-chloro-4,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCCCLQAWAYTLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679321 | |

| Record name | 2-Chloro-4,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-67-8 | |

| Record name | 2-Chloro-4,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.